Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 2006277-52-5
VCID: VC16551603
InChI: InChI=1S/C13H10F3NO4/c1-20-12(19)9-6-21-17-10(9)11(18)7-2-4-8(5-3-7)13(14,15)16/h2-6,11,18H,1H3
SMILES:
Molecular Formula: C13H10F3NO4
Molecular Weight: 301.22 g/mol

Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate

CAS No.: 2006277-52-5

Cat. No.: VC16551603

Molecular Formula: C13H10F3NO4

Molecular Weight: 301.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate - 2006277-52-5

Specification

CAS No. 2006277-52-5
Molecular Formula C13H10F3NO4
Molecular Weight 301.22 g/mol
IUPAC Name methyl 3-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-4-carboxylate
Standard InChI InChI=1S/C13H10F3NO4/c1-20-12(19)9-6-21-17-10(9)11(18)7-2-4-8(5-3-7)13(14,15)16/h2-6,11,18H,1H3
Standard InChI Key DMUHOBKOHQAMNP-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CON=C1C(C2=CC=C(C=C2)C(F)(F)F)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₃H₁₀F₃NO₄, with a molecular weight of 301.22 g/mol . Its IUPAC name, methyl 3-(hydroxy(4-(trifluoromethyl)phenyl)methyl)isoxazole-4-carboxylate, reflects three key structural features:

  • Isoxazole ring: A five-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 2, respectively.

  • Trifluoromethylphenyl group: A benzene ring substituted with a -CF₃ group at the para position, enhancing lipophilicity and metabolic stability.

  • Methyl carboxylate ester: A methyl ester at position 4 of the isoxazole ring, influencing solubility and reactivity .

The SMILES notation O=C(C1=CON=C1C(O)C2=CC=C(C(F)(F)F)C=C2)OC provides a precise representation of its connectivity .

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Number2006277-52-5
Molecular FormulaC₁₃H₁₀F₃NO₄
Molecular Weight301.22 g/mol
Purity≥95%
Storage ConditionsAmbient temperature
MDL NumberMFCD28977399

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions, as inferred from analogous isoxazole derivatives described in patent literature . A plausible route includes:

  • Formation of the Isoxazole Core: Cyclocondensation of hydroxylamine with a β-ketoester precursor, such as ethoxymethylene acetoacetic acid ester .

  • Introduction of the Trifluoromethyl Group: Electrophilic aromatic substitution or cross-coupling reactions to attach the -CF₃ moiety to the phenyl ring.

  • Esterification: Methanol-mediated esterification of the carboxylic acid intermediate .

Notably, the patent US4284786A describes methods for synthesizing structurally related 5-methylisoxazole-4-carboxylic acid anilides, which involve reacting 4-trifluoromethylaniline with acetoacetic acid derivatives under controlled conditions . These methods could be adapted for the target compound by modifying the esterification step.

Green Synthesis Considerations

Recent advancements emphasize eco-friendly approaches, such as using recyclable catalysts or solvent-free conditions, to improve atom economy and reduce waste. For instance, microwave-assisted synthesis could accelerate reaction times while maintaining yield.

Hypothesized Biological Activity

Pharmacokinetic Considerations

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from low yields (∼50%) and lengthy purification steps . Future work should explore catalytic asymmetric synthesis to access enantiomerically pure forms, which are critical for chiral drug development.

Biological Validation

In vitro and in vivo studies are urgently needed to confirm hypothesized targets. High-throughput screening against kinase libraries or GPCR panels could identify lead candidates.

Toxicity Profiling

Preliminary cytotoxicity assays in hepatocyte and renal cell lines are essential to assess safety margins. Computational models (e.g., QSAR) could predict metabolic pathways and potential off-target effects .

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